

5-Chloro-2-nitro-1h-imidazole CAS number and identification

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Compound of Interest

Compound Name: 5-Chloro-2-nitro-1h-imidazole

Cat. No.: B13147601

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An In-Depth Technical Guide to **5-Chloro-2-nitro-1H-imidazole**: Identification, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of **5-Chloro-2-nitro-1H-imidazole**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The nitroimidazole scaffold is historically significant, forming the basis of numerous therapeutic agents.^{[1][2]} This document, intended for researchers, scientists, and drug development professionals, details the compound's definitive identification, including its CAS number, physicochemical properties, and detailed protocols for its analytical characterization. Furthermore, it outlines a logical synthetic pathway, discusses its applications as a versatile chemical intermediate, and provides essential safety and handling protocols. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical compound is the unambiguous confirmation of its identity and a thorough understanding of its physical properties. These data

points are critical for sourcing, reaction planning, and analytical method development.

Core Identifiers

The primary identifier for **5-Chloro-2-nitro-1H-imidazole** is its CAS (Chemical Abstracts Service) Registry Number, which distinguishes it from its isomers and related compounds.

Identifier	Value	Source
CAS Number	1823997-84-7	[3]
IUPAC Name	5-chloro-2-nitro-1H-imidazole	N/A
Molecular Formula	C ₃ H ₂ ClN ₃ O ₂	[4][5]
Molecular Weight	147.52 g/mol	[4][5]
InChI Key	BOJZBRDIZUHTCE-UHFFFAOYSA-N	[4][5]
Canonical SMILES	<chem>C1=C(N=C(N1)Cl)[O-]</chem>	[4]

Note: It is crucial to distinguish this compound from its isomer, 2-Chloro-5-nitro-1H-imidazole (CAS: 57531-37-0).[4][5] While they share the same molecular formula and weight, the positions of the chloro and nitro substituents are different, leading to distinct chemical reactivity and biological activity.

Physicochemical Data

The following table summarizes the key physical and handling properties for **5-Chloro-2-nitro-1H-imidazole**, compiled from supplier data and analogous compounds.

Property	Value	Rationale & Insights
Appearance	White to pale-yellow powder or crystals	Typical for many nitroaromatic and heterocyclic compounds. [6] Color variations can indicate the presence of impurities.
Purity	Typically $\geq 97\%$	Sourced for laboratory use. Purity should always be confirmed via analytical methods like HPLC prior to use.
Storage Conditions	Store in freezer (-20°C), under inert atmosphere	The imidazole ring and nitro group can be sensitive to light, heat, and oxidative degradation.[6][7] Inert atmosphere prevents reaction with atmospheric moisture and oxygen.
Transportation	Cold-chain transportation recommended	Ensures stability and prevents degradation during shipping.[3]

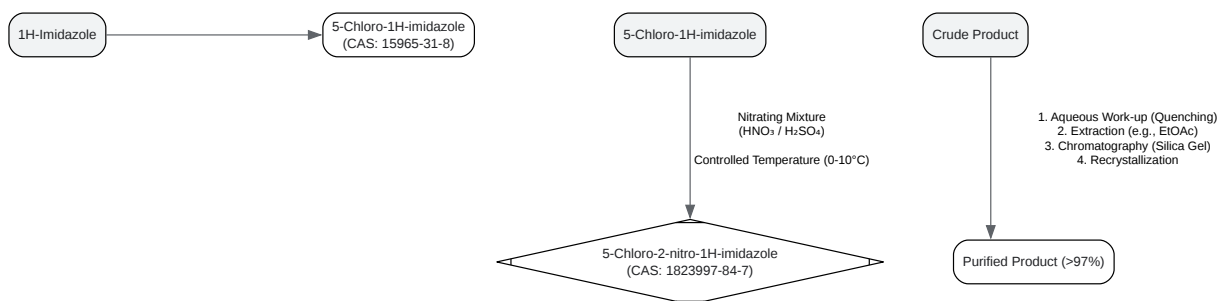
Synthesis and Purification

While a specific, peer-reviewed synthesis for **5-Chloro-2-nitro-1H-imidazole** is not readily available in the provided literature, a logical and effective synthetic route can be designed based on established heterocyclic chemistry principles. The synthesis of related nitroimidazoles, such as 5-chloro-1-methyl-4-nitroimidazole, involves sequential reactions including chlorination and nitration.[8][9][10]

Proposed Synthetic Workflow

A plausible pathway begins with a suitable imidazole precursor, followed by electrophilic substitution reactions to introduce the chloro and nitro groups. The order of these steps is

critical, as the existing substituents direct the position of subsequent additions. A common strategy involves the nitration of a chloro-substituted imidazole.



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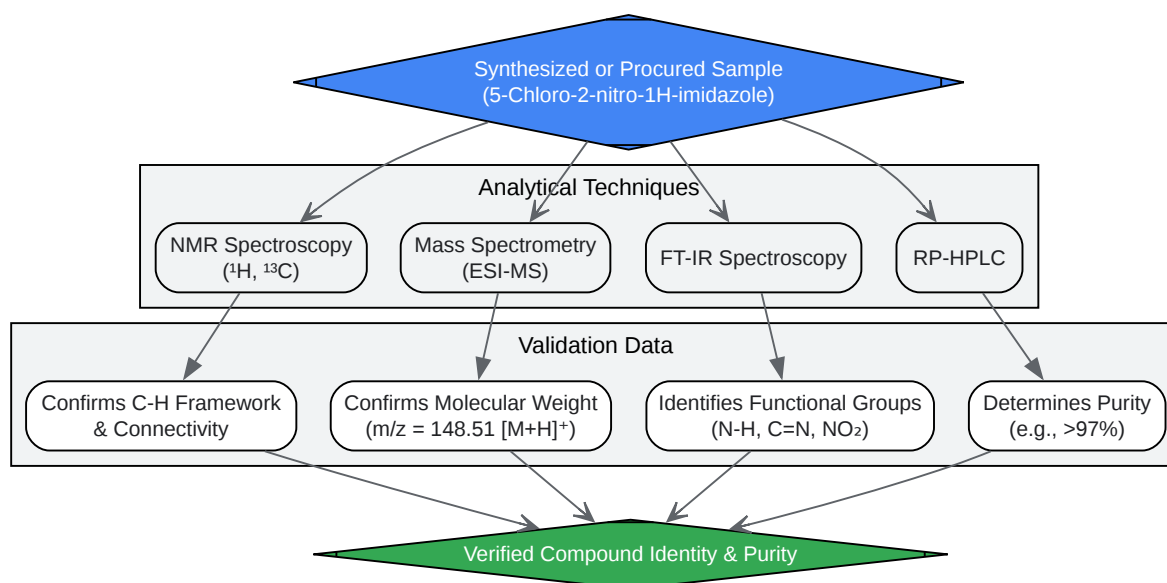
Caption: Proposed synthetic workflow for **5-Chloro-2-nitro-1H-imidazole**.

Experimental Causality

- **Chlorination First:** Introducing the chloro group at the 5-position is a logical first step. The imidazole ring is electron-rich and susceptible to electrophilic halogenation.
- **Controlled Nitration:** The subsequent nitration is a highly exothermic and potentially hazardous reaction that requires strict temperature control (e.g., an ice-water bath).^[8] A mixed acid system (HNO₃/H₂SO₄) is the standard reagent for generating the powerful electrophile, the nitronium ion (NO₂⁺). The pre-existing chloro group will influence the position of nitration.
- **Purification is Key:** The work-up and purification process is critical for removing unreacted starting materials, isomeric byproducts, and residual acids. Column chromatography on silica gel is a standard method for separating compounds with different polarities, while recrystallization is used to obtain a highly pure crystalline product.^{[8][11]}

Analytical Identification and Characterization

To ensure the identity, structure, and purity of the synthesized or procured **5-Chloro-2-nitro-1H-imidazole**, a suite of analytical techniques must be employed. Each technique provides a unique and complementary piece of structural information, creating a self-validating system of analysis.[12]



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Caption: Comprehensive analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise carbon-hydrogen framework of the molecule, confirming the connectivity and position of substituents.[13][14]

Protocol: ¹H NMR

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide

range of organic compounds and to clearly show exchangeable protons like N-H.[12]

- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[12][15]
- Expected Spectrum (in DMSO-d₆):
 - δ ~14.0-15.0 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the imidazole ring.
 - δ ~8.0-8.5 ppm (s, 1H): A singlet corresponding to the C4-H proton. The exact chemical shift is influenced by the adjacent chloro and nitro groups.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound.

Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation: Prepare a dilute solution (~10 $\mu\text{g/mL}$) of the sample in an HPLC-grade solvent like methanol or acetonitrile.[12]
- Infusion & Acquisition: Infuse the sample directly into the ESI source. Acquire the mass spectrum in positive ion mode, as the imidazole nitrogen is readily protonated.[12][16]
- Expected Result: A prominent peak at an m/z (mass-to-charge ratio) of 148.51, corresponding to the protonated molecule $[\text{M}+\text{H}]^+$. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[13]

Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Background Scan: Record a background spectrum of the empty ATR crystal.

- **Sample Analysis:** Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- **Spectrum Acquisition:** Acquire the IR spectrum over a range of 4000-400 cm^{-1} .[\[12\]](#)
- **Expected Characteristic Absorption Bands:**
 - ~3100-3300 cm^{-1} : N-H stretching vibration.
 - ~1550-1500 cm^{-1} and ~1350-1300 cm^{-1} : Asymmetric and symmetric stretching vibrations of the nitro (NO_2) group, respectively.
 - ~1600-1450 cm^{-1} : C=N and C=C stretching vibrations within the imidazole ring.
 - ~800-700 cm^{-1} : C-Cl stretching vibration.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound by separating it from any impurities.[\[17\]](#)

Protocol: Reverse-Phase (RP-HPLC)

- **Instrumentation:** Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[\[12\]](#)[\[18\]](#)
- **Mobile Phase Preparation:** Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of acetonitrile (ACN) and water (with 0.1% formic acid to ensure good peak shape). For example, 40% ACN / 60% H_2O with 0.1% Formic Acid.[\[12\]](#) The mobile phase should be filtered and degassed.
- **Sample Preparation:** Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., ACN) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
- **Analysis:** Inject the sample (e.g., 10 μL) and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[\[12\]](#)

Applications in Research and Drug Development

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] These compounds are typically prodrugs that undergo reductive activation within target organisms or hypoxic cells to generate reactive cytotoxic species.[19]

- **Antimicrobial Agents:** Nitroimidazole drugs like metronidazole have been used for decades to treat infections caused by anaerobic bacteria and protozoa.[1][11][17]
- **Antitubercular Drugs:** More recent and complex nitroimidazoles, such as Delamanid and Pretomanid, have been approved for treating multi-drug-resistant tuberculosis.[1]
- **Oncology:** The hypoxic environment of many solid tumors provides a perfect setting for the selective activation of nitroimidazole-based compounds, making them valuable as radiosensitizers and hypoxia-activated cytotoxins.[2][20]

5-Chloro-2-nitro-1H-imidazole serves as a highly valuable and versatile building block for the synthesis of these more complex and functionalized nitroimidazole derivatives. The chloro and nitro groups provide reactive handles for further chemical modification (e.g., nucleophilic aromatic substitution, reduction of the nitro group), allowing for the systematic development of new chemical entities with tailored pharmacological profiles.[10]

Safety and Handling

As a nitro- and chloro-substituted heterocyclic compound, **5-Chloro-2-nitro-1H-imidazole** requires careful handling. The safety information is based on data for analogous compounds like 5-Chloro-2-nitroaniline.[21][22][23]

Category	Precautionary Measures
Prevention	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[21] Do not breathe dust. Wash hands and face thoroughly after handling. [22] Wear protective gloves, protective clothing, eye protection, and face protection.[7][21] Use only in a well-ventilated area or a chemical fume hood.[23]
Response	IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[21][22] IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water. [22] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][21]
Storage	Store locked up in a well-ventilated place. Keep container tightly closed.[22] Store in a freezer under an inert atmosphere as recommended.[6][7]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22]

Conclusion

5-Chloro-2-nitro-1H-imidazole is a pivotal chemical intermediate whose value is derived from the proven therapeutic potential of the nitroimidazole scaffold. This guide has established its definitive identity with CAS number 1823997-84-7 and outlined its key physicochemical properties. A robust, multi-technique analytical workflow—employing NMR, MS, IR, and HPLC—has been detailed to ensure rigorous validation of the compound's structure and purity. By understanding its logical synthesis, potential applications, and critical safety protocols, researchers are well-equipped to leverage this compound in the discovery and development of next-generation pharmaceuticals.

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